molecular formula C11H12N2O2 B14163437 1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- CAS No. 2307-01-9

1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl-

Cat. No.: B14163437
CAS No.: 2307-01-9
M. Wt: 204.22 g/mol
InChI Key: KSEJNTBYAJRFMU-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- is a heterocyclic compound that belongs to the isoindole family Isoindoles are known for their diverse biological activities and are found in various natural products and bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- can be achieved through several methods. One common approach involves the cyclization of acetylenic compounds under gold-catalyzed conditions. For instance, the cycloisomerization of acetylenic compounds in the presence of Ph3PAuNTf2 catalyst, followed by a [1,5]-hydride migration and Diels-Alder reaction, can yield the desired isoindole derivative . Another method involves the intramolecular α-arylation of amino esters, which can be catalyzed by palladium or other transition metals .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydroisoindole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydroisoindoles, and various substituted isoindole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- involves its interaction with specific molecular targets. For instance, as a CK2 inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethylamino and methyl substituents contribute to its distinct reactivity and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2307-01-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-(dimethylamino)-2-methylisoindole-1,3-dione

InChI

InChI=1S/C11H12N2O2/c1-12(2)7-4-5-8-9(6-7)11(15)13(3)10(8)14/h4-6H,1-3H3

InChI Key

KSEJNTBYAJRFMU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)N(C)C

Origin of Product

United States

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